

Spectroscopic data of Isomargaritene (NMR, Mass Spec, UV-Vis)

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Compound of Interest

Compound Name: *Isomargaritene*

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Spectroscopic Profile of Isomargaritene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomargaritene, a naturally occurring flavonoid C-glycoside, has been identified in sources such as kumquat.^{[1][2]} As a member of the flavonoid family, it is of interest to researchers in phytochemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds. This technical guide provides a summary of the available information on **Isomargaritene** and a detailed overview of the general spectroscopic techniques used for the characterization of flavonoid C-glycosides. While specific experimental spectroscopic data for **Isomargaritene** is not readily available in the published literature, this guide offers a comprehensive framework for its analysis.

Chemical Structure and Properties of **Isomargaritene**:

- Systematic Name: Acacetin-6-C-neohesperidoside
- Molecular Formula: $C_{28}H_{32}O_{14}$
- Molecular Weight: 592.55 g/mol

- Class: Flavonoid C-glycoside

Spectroscopic Characterization of Flavonoid C-Glycosides

The structural elucidation of flavonoid C-glycosides like **Isomargaritene** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of flavonoids. Both ^1H and ^{13}C NMR are crucial for identifying the aglycone structure, the nature and position of sugar moieties, and the interglycosidic linkages.

Table 1: General ^1H and ^{13}C NMR Spectral Data Ranges for Flavone C-Glycosides

Structural Unit	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Key Features
Flavone A-Ring	6.0 - 7.0	90 - 110	Signals for H-6 and H-8 are typically meta-coupled.
Flavone B-Ring	7.0 - 8.0	120 - 130	AA'BB' system for 4'-substituted flavonoids.
Flavone C-Ring	6.5 - 7.0 (H-3)	100 - 185	C-2, C-3, and C-4 signals are characteristic of the flavone core.
Anomeric Protons (C-glycoside)	4.5 - 5.5	70 - 85	The chemical shift and coupling constant (J) of the anomeric proton provide information on the sugar's identity and stereochemistry.
Sugar Protons	3.0 - 4.5	60 - 80	Complex, often overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in identifying the aglycone and sugar units. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Typical Mass Spectrometric Fragmentation of Flavone C-Glycosides

Ion Type	Description	Significance
$[M+H]^+$ or $[M-H]^-$	Protonated or deprotonated molecular ion	Determines the molecular weight of the compound.
$[M+H-120]^+$, $[M-H-120]^-$	Loss of a $C_4H_8O_4$ fragment from the sugar moiety	Characteristic fragmentation of C-glycosides.
$[M+H-150]^+$, $[M-H-150]^-$	Loss of a $C_5H_{10}O_5$ fragment from the sugar moiety	Further fragmentation of the sugar unit.
Aglycone ions	Fragments corresponding to the flavonoid aglycone	Helps in the identification of the core flavonoid structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid chromophore. The absorption maxima (λ_{max}) are indicative of the flavonoid class and the oxygenation pattern of the aromatic rings.^[3]

Table 3: General UV-Vis Absorption Bands for Flavones

Band	Wavelength Range (nm)	Associated Structural Feature
Band I	300 - 380	B-ring cinnamoyl system
Band II	240 - 280	A-ring benzoyl system

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of flavonoid C-glycosides.

NMR Spectroscopy

- Sample Preparation: Dissolve 1-5 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4). Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Parameters: Acquire a standard ^1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Parameters: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- 2D NMR Experiments:
 - Acquire COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations.
 - Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ^1H - ^{13}C correlations.
 - Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ^1H - ^{13}C correlations, which are crucial for assigning the positions of sugar moieties and other substituents.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.
- Chromatographic Separation:
 - Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column is commonly used.

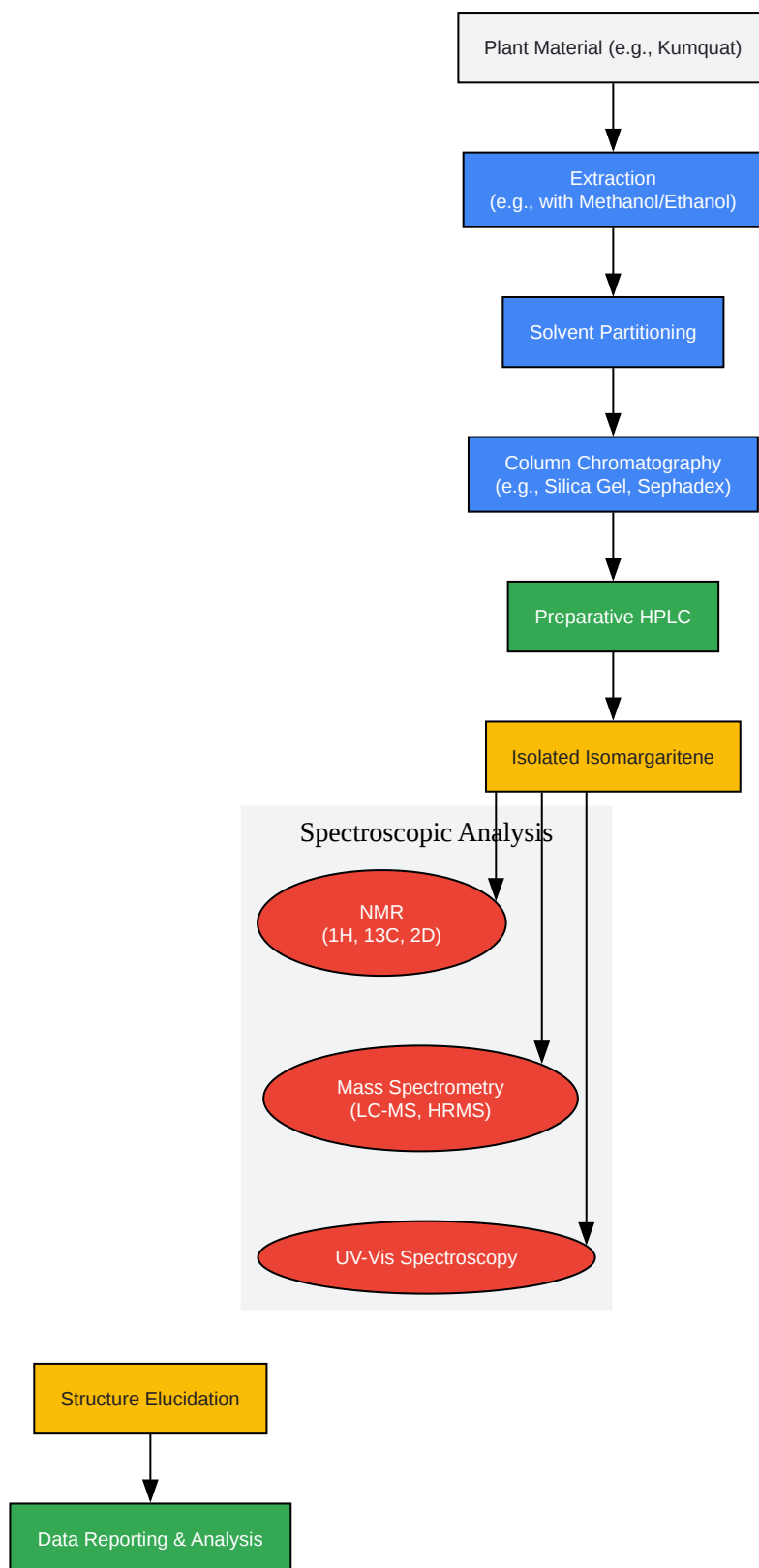
- Mobile Phase: A gradient elution with water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometric Detection:
 - Ionization Source: Electrospray ionization (ESI) is typically used for flavonoids.
 - Mass Analyzer: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
 - Data Acquisition: Acquire data in both positive and negative ion modes. Perform MS/MS (tandem mass spectrometry) experiments to obtain fragmentation data for structural elucidation.^[4]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the flavonoid in a UV-transparent solvent, such as methanol or ethanol.
- Data Acquisition:
 - Instrument: A UV-Vis spectrophotometer.
 - Procedure: Record the absorbance spectrum over a wavelength range of approximately 200-600 nm.^[5]
 - Use the pure solvent as a blank.
- Use of Shift Reagents (Optional): To gain more structural information, UV spectra can be recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) which can cause characteristic shifts in the absorption maxima depending on the presence and location of hydroxyl groups.^[3]

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **Isomargaritene**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Isomargaritene**.

Signaling Pathways and Biological Activities

Currently, there is limited specific information available in the scientific literature regarding the signaling pathways directly modulated by **Isomargaritene**. However, as a flavonoid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[6] The bioactivity of flavonoids is often attributed to their ability to modulate various cellular signaling pathways, such as those involving protein kinases and transcription factors. Further research is needed to elucidate the specific biological targets and mechanisms of action of **Isomargaritene**.

Conclusion

Isomargaritene is a defined flavonoid C-glycoside whose complete spectroscopic characterization would follow the established principles and methodologies applied to this class of natural products. While specific, experimentally-derived quantitative data for **Isomargaritene** remains to be published, this guide provides researchers with the foundational knowledge and detailed protocols necessary to undertake such an analysis. The combination of NMR, Mass Spectrometry, and UV-Vis spectroscopy is indispensable for the full structural elucidation and characterization of **Isomargaritene** and related compounds.

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